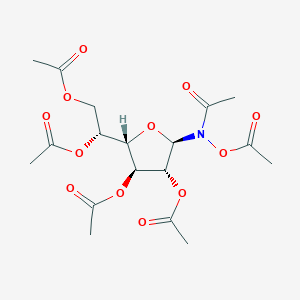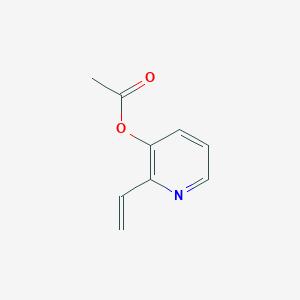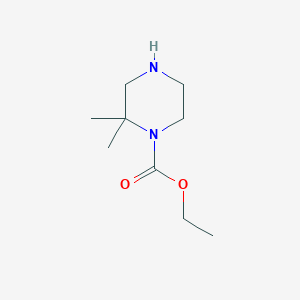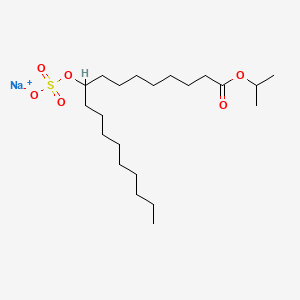![molecular formula C12H9N5O6 B13790819 [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium CAS No. 84802-78-8](/img/structure/B13790819.png)
[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium: is a complex organic compound with a unique structure that includes both nitro and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium typically involves multi-step organic reactions. The process often starts with the nitration of a suitable precursor, followed by the introduction of the amino group through reductive amination. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce diamino compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to undergo specific reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug development.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include redox reactions and the formation of reactive intermediates that can modulate biological activity.
Comparación Con Compuestos Similares
(4-Aminophenyl)phosphonic acid: This compound shares the amino group but differs in its phosphonic acid functionality.
4-(2-Chlorophenyl)-N-(2-Fluorophenyl)-2-Methyl-5-Oxo-7-Phenyl-1,4,5,6,7,8-Hexahydro-3-Quinolinecarboxamide: This compound has a different core structure but includes similar functional groups.
7-((4-Aminophenyl)amino)-4-Hydroxy-2-Naphthalenesulfonic Acid: This compound has a similar amino group but differs in its naphthalene core and sulfonic acid functionality.
Uniqueness: The uniqueness of [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium lies in its combination of nitro and amino groups within a benzoxadiazole framework
Propiedades
Número CAS |
84802-78-8 |
|---|---|
Fórmula molecular |
C12H9N5O6 |
Peso molecular |
319.23 g/mol |
Nombre IUPAC |
[7-(4-aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium |
InChI |
InChI=1S/C12H9N5O6/c13-7-3-1-6(2-4-7)10-8(15(18)19)5-9(16(20)21)11-12(10)17(22)23-14-11/h1-5,10,14H,13H2 |
Clave InChI |
TYAOPXQOPUVLHO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C\2C3=C(NO[N+]3=O)C(=C/C2=[N+](/[O-])\[O-])[N+](=O)[O-])N |
SMILES canónico |
C1=CC(=CC=C1C2C(=[N+]([O-])[O-])C=C(C3=C2[N+](=O)ON3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



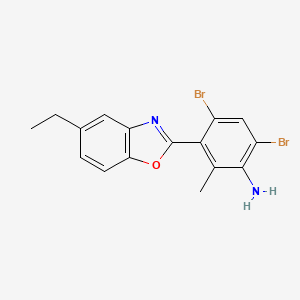

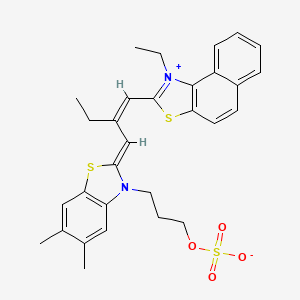
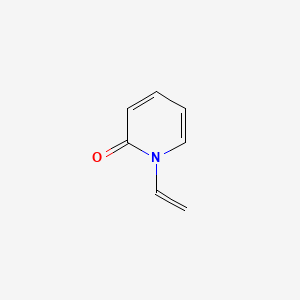

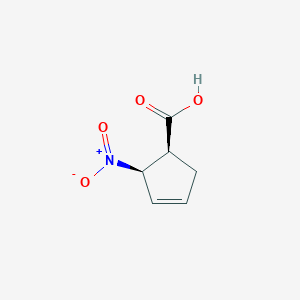
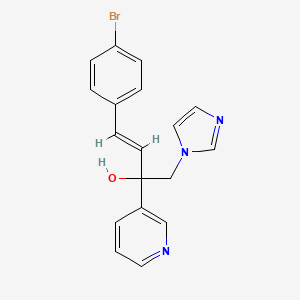
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)

